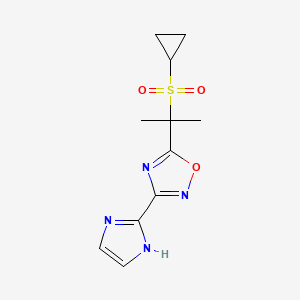
5-(2-cyclopropylsulfonylpropan-2-yl)-3-(1H-imidazol-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-cyclopropylsulfonylpropan-2-yl)-3-(1H-imidazol-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-(2-cyclopropylsulfonylpropan-2-yl)-3-(1H-imidazol-2-yl)-1,2,4-oxadiazole is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cell growth, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects, including anti-tumor activity, cardioprotective effects, and neuroprotective effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the heart, and inhibit the formation of beta-amyloid plaques in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(2-cyclopropylsulfonylpropan-2-yl)-3-(1H-imidazol-2-yl)-1,2,4-oxadiazole in lab experiments is its potential therapeutic applications in a variety of areas. However, a limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.
Orientations Futures
For research on 5-(2-cyclopropylsulfonylpropan-2-yl)-3-(1H-imidazol-2-yl)-1,2,4-oxadiazole include further investigation into its mechanism of action, optimization of its use in lab experiments, and clinical trials to determine its safety and efficacy as a potential therapeutic agent. Additionally, research could explore its potential as a treatment for other diseases and conditions beyond those currently studied.
Méthodes De Synthèse
The synthesis of 5-(2-cyclopropylsulfonylpropan-2-yl)-3-(1H-imidazol-2-yl)-1,2,4-oxadiazole involves the reaction of cyclopropylsulfonyl chloride with 2-amino-1H-imidazole-4-carboxylic acid, followed by cyclization with phosphoryl chloride. The resulting compound is then treated with sodium azide and copper(II) sulfate to form the final product.
Applications De Recherche Scientifique
5-(2-cyclopropylsulfonylpropan-2-yl)-3-(1H-imidazol-2-yl)-1,2,4-oxadiazole has been studied for its potential therapeutic applications in a variety of areas, including cancer treatment, cardiovascular disease, and neurological disorders. Studies have shown that the compound exhibits anti-tumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. In addition, it has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. Furthermore, it has been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
Propriétés
IUPAC Name |
5-(2-cyclopropylsulfonylpropan-2-yl)-3-(1H-imidazol-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-11(2,19(16,17)7-3-4-7)10-14-9(15-18-10)8-12-5-6-13-8/h5-7H,3-4H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRSKYSDQYVAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NO1)C2=NC=CN2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4S)-4-methyl-1-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B7356911.png)
![3-[[2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356916.png)
![4-[2-Methyl-1-oxo-1-[4-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]propan-2-yl]oxybenzonitrile](/img/structure/B7356935.png)
![2-[[[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]amino]methyl]-4-ethyl-1H-pyrimidin-6-one](/img/structure/B7356944.png)
![3-[[methyl-[[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl]amino]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356948.png)
![3-[1-(4-Methylthiophen-2-yl)sulfonylpiperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356964.png)
![3-[[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356971.png)
![3-[1-(3,5-Dimethyladamantane-1-carbonyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356977.png)
![3-[1-(4-Fluoro-3-methyl-1-benzothiophene-2-carbonyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356980.png)
![3-[1-(2,2-Dicyclopropylacetyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356983.png)

![3-[1-[3-(3,3-Dimethylbutanoyl)-1,3-thiazolidine-4-carbonyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356989.png)
![3-bromo-5-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7357002.png)
![6-(4-methyl-4-phenylpiperidin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B7357005.png)